molecular formula C14H16FN3O2 B2490539 5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine CAS No. 2379985-04-1

5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine

Cat. No.: B2490539
CAS No.: 2379985-04-1
M. Wt: 277.299
InChI Key: MLDJDQHANNRKES-UHFFFAOYSA-N
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Description

5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a methoxyphenyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-5-fluoropyrimidine, which is then reacted with 2-methoxy-2-(2-methoxyphenyl)ethylamine in the presence of a base such as potassium carbonate (K2CO3) to form the desired product . The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvents: Ethanol, dimethylformamide (DMF)

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.

    Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The fluorine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of fluorine and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-19-12-6-4-3-5-11(12)13(20-2)9-18-14-16-7-10(15)8-17-14/h3-8,13H,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDJDQHANNRKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC2=NC=C(C=N2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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